2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFRMWJZJMKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules .
| Reaction Type | Example Nucleophiles | Major Products |
|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | Sulfonamide derivatives |
| Oxidation | Potassium permanganate | Oxidized sulfonyl products |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
Biology
- Biological Activity : Research indicates that 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride exhibits potential antimicrobial and anticancer properties. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development .
Medicine
- Drug Development : The compound is being explored for its role in designing novel therapeutic agents. For instance, it has been incorporated into the structures of existing drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties such as increased water solubility and enhanced metabolic stability .
Case Study : A study demonstrated that replacing the phenyl ring in Imatinib with the 2-Oxabicyclo[2.2.2]octane core resulted in significant improvements in drug solubility and stability, indicating its potential as a bioisostere for drug design .
Industry
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but without the sulfonyl chloride group.
Bicyclo[2.2.2]octane: Another bicyclic compound used in synthetic chemistry but lacks the oxygen atom within the ring.
Uniqueness: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is unique due to its combination of a bicyclic structure with an oxygen atom and a reactive sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .
Q & A
Q. What are the optimal synthetic routes for 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves iodides as intermediates. For example, iodide 31 (derived from 2-oxabicyclo[2.2.2]octane precursors) can be treated with potassium thioacetate followed by oxidation with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride derivative in 85% yield . Key optimizations include:
- Temperature control : Reactions are performed at 0–25°C to avoid side reactions.
- Oxidant selection : NCS ensures efficient conversion of thioacetate intermediates.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical for isolating high-purity products.
Q. How does the reactivity of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?
This compound exhibits enhanced steric hindrance due to its bicyclic framework, which slows nucleophilic attack compared to linear sulfonyl chlorides. Methodology for reactivity assessment:
Q. What analytical techniques are recommended for characterizing this compound?
Q. Table 1: Geometric Parameters of 2-Oxabicyclo[2.2.2]octane vs. Para-Substituted Phenyl Ring
| Parameter | 2-Oxabicyclo[2.2.2]octane | Para-Phenyl Ring |
|---|---|---|
| Distance r (Å) | 2.54–2.56 | 2.88–2.89 |
| Distance d (Å) | 5.56–5.58 | 5.90–5.93 |
| Angle φ₁/φ₂ (°) | 176–177 | 176–179 |
| Source: X-ray data from compounds 30, 69 |
Advanced Research Questions
Q. How does 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride function as a bioisostere for phenyl rings in drug design?
This scaffold replaces phenyl rings to improve physicochemical properties while maintaining geometric similarity (Table 1). Methodology for validation:
- LogD measurements : Compare partition coefficients (e.g., Imatinib analog 85 shows reduced LogD from 3.2 to 2.5) .
- Crystallographic alignment : Superimpose 2-oxabicyclo[2.2.2]octane with phenyl rings in target proteins (e.g., γ-secretase inhibitors) .
- SAR studies : Test derivatives in enzymatic assays to identify tolerance for steric bulk.
Q. How can researchers resolve contradictions in biological activity when using this bioisostere?
Case studies highlight context-dependent outcomes:
- Imatinib replacement : Complete activity loss due to disrupted π-stacking interactions, despite improved solubility .
- Vorinostat replacement : Retained cell activity (IC₅₀ ~50 nM vs. 45 nM for parent) but requires selectivity profiling via kinome screens .
Strategies : - Co-crystallization : Identify binding mode changes.
- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity.
Q. What methodologies are effective for derivatizing this compound into bifunctional linkers?
From iodide 6 :
Q. How stable is this compound under acidic/basic conditions, and how should degradation be mitigated?
- Stability tests : No decomposition observed after 1 hour in 1 M HCl or NaOH at room temperature .
- Storage : Store at –20°C under argon; avoid prolonged exposure to moisture.
- Degradation analysis : Monitor via LC-MS for sulfonic acid formation.
Methodological Notes
- Synthetic scalability : Microfluidic reactors improve yield in photochemical steps (see Scheme 3, ).
- Safety : Follow TCI America guidelines for sulfonyl chloride handling (use PPE, fume hoods) .
- Data validation : Cross-reference crystallographic data with CCDC entries (e.g., 2226162 for compound 30 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
